molecular formula C17H13F2NO3 B2991023 N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide CAS No. 2097904-00-0

N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B2991023
CAS No.: 2097904-00-0
M. Wt: 317.292
InChI Key: LRDCEGPXAFZHGX-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted difluorobenzene derivatives

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The furan rings and the difluorobenzene moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is unique due to the presence of both the bis(furan-2-yl)ethyl group and the difluorobenzene moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDCEGPXAFZHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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